molecular formula C11H11N5 B8575106 5-amino-3-benzylamino-1H-pyrazole-4-carbonitrile

5-amino-3-benzylamino-1H-pyrazole-4-carbonitrile

Cat. No. B8575106
M. Wt: 213.24 g/mol
InChI Key: MPGNHHYKMGFHSQ-UHFFFAOYSA-N
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Patent
US06251911B1

Procedure details

24 ml (0.48 mol) of hydrazine hydrate are added dropwise to a solution of 92 g (0.4 mol) of 3-benzylamino-3-methylsulfanyl-2-cyano-acrylonitrile in 400 ml of methanol, the temperature rising to 40° C. The reaction mixture is slowly heated to boiling (e evolution of MeSH!), boiled for 2 hours, cooled to RT and concentrated by evaporation to a residual volume of ≈200 ml. Dilution with diethyl ether, filtration and washing with diethyl ether yield 5-amino-3-benzylamino-1H-pyrazole-4-carbonitrile [Spectrochimica Acta, 47A, 1635 (1991)]; m.p. 150-152° C.; TLC: Rf=0.41 (ethyl acetate).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH2:4]([NH:11][C:12](SC)=[C:13]([C:16]#[N:17])[C:14]#[N:15])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.CS>CO>[NH2:15][C:14]1[NH:3][N:2]=[C:12]([NH:11][CH2:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:13]=1[C:16]#[N:17] |f:0.1|

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
O.NN
Name
Quantity
92 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=C(C#N)C#N)SC
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to 40° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is slowly heated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation to a residual volume of ≈200 ml
FILTRATION
Type
FILTRATION
Details
Dilution with diethyl ether, filtration
WASH
Type
WASH
Details
washing with diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=NN1)NCC1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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